molecular formula C15H16N2O3S2 B2356916 N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1008668-15-2

N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2356916
CAS No.: 1008668-15-2
M. Wt: 336.42
InChI Key: TZKKTJLHJHAVMW-UHFFFAOYSA-N
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Description

N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with the molecular formula C15H16N2O3S2.

Preparation Methods

The synthesis of N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the pyrrolidine and thiophene derivatives to form the target compound

Chemical Reactions Analysis

N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can be compared with other similar compounds such as:

    N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylate: Similar structure but different functional groups.

    N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylamide: Similar structure but different functional groups.

    N-phenyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylhydrazide: Similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

IUPAC Name

N-phenyl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-15(16-12-6-2-1-3-7-12)13-8-4-10-17(13)22(19,20)14-9-5-11-21-14/h1-3,5-7,9,11,13H,4,8,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKKTJLHJHAVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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